Substituent Electronic Effects: 3-Methoxy vs. 3-Fluoro Analog
CAS 905682-38-4 bears a 3-methoxyphenyl substituent on the pyrrolidinone nitrogen, whereas its closest commercially available analog, N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide (CAS 896289-99-9), carries a 3-fluorophenyl group . The methoxy group is an electron-donating substituent (Hammett σmeta = +0.12) while fluorine is electron-withdrawing (σmeta = +0.34). This difference alters the electron density on the N-aryl ring, which in turn modulates the strength of π-π stacking and CH-π interactions with aromatic residues in kinase ATP-binding pockets such as SYK and FLT3. Although no direct head-to-head biochemical comparison has been published for these two specific compounds, the SAR precedent from the N-[(3S)-pyrrolidin-3-yl]benzamide series demonstrates that changing a single substituent on the N-aryl ring can shift monoamine transporter Ki values by >10-fold [1].
| Evidence Dimension | Predicted electronic effect on target binding (qualitative) |
|---|---|
| Target Compound Data | 3-OCH3 substituent; Hammett σmeta = +0.12 (electron-donating); increased π-electron density on N-aryl ring |
| Comparator Or Baseline | 3-F substituent (CAS 896289-99-9); Hammett σmeta = +0.34 (electron-withdrawing); decreased π-electron density |
| Quantified Difference | Δσmeta = 0.22 units difference in Hammett substituent constant; qualitatively predicts differential binding to hydrophobic kinase pockets |
| Conditions | In silico physicochemical parameter comparison; no head-to-head biochemical assay data available for these two specific compounds |
Why This Matters
For procurement decisions where kinase selectivity is critical, the electronic character of the N-aryl substituent is a key determinant of off-target liability; the methoxy-bearing compound is predicted to engage a different selectivity profile compared to the fluoro analog, and the two should not be considered interchangeable.
- [1] Fish, P.V. et al. (2009) 'N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration.' Bioorganic & Medicinal Chemistry Letters, 19(10), pp. 2728–2732. View Source
